![molecular formula C11H12O2 B2798518 6-Ethylchroman-4-one CAS No. 672904-14-2](/img/structure/B2798518.png)
6-Ethylchroman-4-one
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Overview
Description
6-Ethylchroman-4-one is a heterobicyclic compound . It is an important and interesting compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . The empirical formula of 6-Ethylchroman-4-one is C11H12O2 and it has a molecular weight of 176.21 .
Molecular Structure Analysis
The molecular structure of 6-Ethylchroman-4-one is characterized by a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). This structure relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .
Physical And Chemical Properties Analysis
6-Ethylchroman-4-one is a solid compound . Its empirical formula is C11H12O2 and it has a molecular weight of 176.21 .
Scientific Research Applications
- 6-Ethylchroman-4-one has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and prevent cellular damage .
- Inflammation is associated with various diseases, including chronic conditions. Studies suggest that 6-ethylchroman-4-one possesses anti-inflammatory effects. It may modulate inflammatory pathways, making it a potential candidate for drug development .
- Chroman-4-one derivatives, including 6-ethylchroman-4-one, have been used in cosmetic preparations. They contribute to skin and hair care by improving texture, addressing inflammation, allergies, and aiding wound healing processes .
- Neurodegenerative diseases are a significant health concern. Some research indicates that 6-ethylchroman-4-one may have neuroprotective properties. It could potentially mitigate neuronal damage and enhance brain health .
- While more studies are needed, there is interest in exploring the anticancer effects of 6-ethylchroman-4-one. It may interfere with cancer cell growth, apoptosis, and metastasis. Researchers are investigating its mechanisms of action .
- Metabolic disorders, such as diabetes and obesity, are global health challenges. 6-Ethylchroman-4-one has been studied for its potential impact on glucose metabolism and lipid regulation. It may offer therapeutic benefits in managing metabolic conditions .
Antioxidant Activity
Anti-Inflammatory Properties
Skin Health and Cosmetics
Neuroprotection
Anticancer Potential
Metabolic Disorders
These applications highlight the diverse roles of 6-ethylchroman-4-one in health and disease. Further research is essential to fully understand its mechanisms and unlock its therapeutic potential. If you’d like more information on any specific area, feel free to ask
Future Directions
Mechanism of Action
Target of Action
6-Ethylchroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry Chroman-4-one and its derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Chroman-4-one and its derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . These activities suggest that 6-Ethylchroman-4-one may interact with its targets to modulate various cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with chroman-4-one and its derivatives , it is likely that 6-Ethylchroman-4-one influences multiple biochemical pathways.
Result of Action
Chroman-4-one and its derivatives have been associated with various biological activities , suggesting that 6-Ethylchroman-4-one may exert similar effects at the molecular and cellular levels.
properties
IUPAC Name |
6-ethyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOPQFHGBYBLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylchroman-4-one |
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